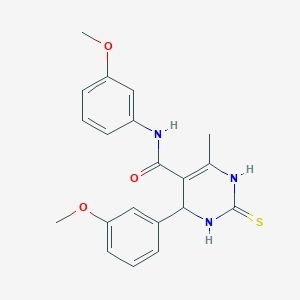
N,4-bis(3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,4-bis(3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide, also known as DMT1 inhibitor, is a compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
Mécanisme D'action
N,4-bis(3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide inhibits the function of N,4-bis(3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide by binding to the protein and preventing the transport of iron across cell membranes. This leads to a reduction in the amount of iron available to cells, which can have a range of biochemical and physiological effects.
Biochemical and Physiological Effects:
The inhibition of N,4-bis(3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide by N,4-bis(3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide can have a range of biochemical and physiological effects. These include a reduction in cellular iron uptake, a decrease in cellular iron levels, and an increase in cellular zinc levels. Additionally, N,4-bis(3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide inhibitors have been shown to have anti-inflammatory effects and can reduce oxidative stress in cells.
Avantages Et Limitations Des Expériences En Laboratoire
N,4-bis(3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has several advantages as a tool for scientific research. It is a highly specific inhibitor of N,4-bis(3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide and has been shown to have minimal off-target effects. Additionally, it is relatively easy to synthesize and purify, making it accessible to researchers. However, there are also limitations to its use. The compound has low solubility in water, which can make it difficult to work with in certain experiments. Additionally, its effects on cellular iron levels can be complex and may vary depending on the cell type and experimental conditions.
Orientations Futures
There are several potential future directions for research on N,4-bis(3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide. One area of interest is the development of more potent and selective N,4-bis(3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide inhibitors. Additionally, the compound's anti-inflammatory and antioxidant effects suggest that it may have potential applications in the treatment of various diseases, such as neurodegenerative disorders and cancer. Further research is needed to fully understand the compound's mechanisms of action and potential therapeutic applications.
Méthodes De Synthèse
The synthesis of N,4-bis(3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves the condensation of 3-methoxybenzaldehyde and 6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid in the presence of a suitable catalyst. The resulting product is then purified through a series of chromatographic techniques to obtain the final compound.
Applications De Recherche Scientifique
N,4-bis(3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has been widely used in scientific research as a N,4-bis(3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide inhibitor. N,4-bis(3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a protein that plays a crucial role in the transport of iron across cell membranes. Inhibition of N,4-bis(3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has been shown to have potential therapeutic applications in the treatment of iron overload disorders such as hemochromatosis. Additionally, N,4-bis(3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide inhibitors have also been investigated as a potential treatment for cancer, as cancer cells require high levels of iron for their growth and proliferation.
Propriétés
Formule moléculaire |
C20H21N3O3S |
|---|---|
Poids moléculaire |
383.5 g/mol |
Nom IUPAC |
N,4-bis(3-methoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide |
InChI |
InChI=1S/C20H21N3O3S/c1-12-17(19(24)22-14-7-5-9-16(11-14)26-3)18(23-20(27)21-12)13-6-4-8-15(10-13)25-2/h4-11,18H,1-3H3,(H,22,24)(H2,21,23,27) |
Clé InChI |
ZJQDTXCBGMLUFW-UHFFFAOYSA-N |
SMILES |
CC1=C(C(NC(=S)N1)C2=CC(=CC=C2)OC)C(=O)NC3=CC(=CC=C3)OC |
SMILES canonique |
CC1=C(C(NC(=S)N1)C2=CC(=CC=C2)OC)C(=O)NC3=CC(=CC=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-methoxyphenyl)-2-{[3-(2-methyl-2-propenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B295216.png)
![2-[(3-allyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B295218.png)
![Ethyl 1-([1]benzofuro[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylate](/img/structure/B295221.png)
![4-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-6-ethylthieno[2,3-d]pyrimidine](/img/structure/B295222.png)
![3-allyl-2-(benzylsulfanyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295225.png)
![3-allyl-2-{[2-(5-chloro-2-thienyl)-2-oxoethyl]sulfanyl}-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295226.png)
![4-[(2,4-Dichlorobenzyl)sulfanyl]-6-ethylthieno[2,3-d]pyrimidine](/img/structure/B295227.png)
![3-allyl-2-{[2-(2,5-dichloro-3-thienyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295229.png)
![2-[(3-allyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B295232.png)
![3-allyl-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295236.png)
![N-(3-methylphenyl)-2-{[3-(2-methyl-2-propenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B295237.png)
![N-(2,5-dimethylphenyl)-2-{[3-(2-methyl-2-propenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B295238.png)
![N-(2-methylphenyl)-2-{[3-(2-methyl-2-propenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B295239.png)
![2-{[3-(4-Ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B295244.png)